Methyl 3-isocyanatocyclohexane-1-carboxylate

Description

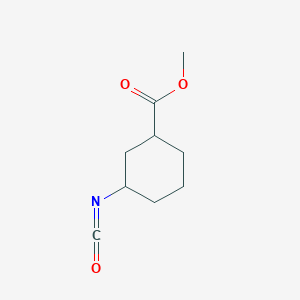

Methyl 3-isocyanatocyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester group at position 1 and an isocyanate (-NCO) group at position 3. This compound combines the reactivity of isocyanates with the steric and electronic effects of the cyclohexane ring, making it valuable in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethanes.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl 3-isocyanatocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h7-8H,2-5H2,1H3 |

InChI Key |

WLMBUNJMERBCDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC(C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-Isocyanatocyclohexane-1-Carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the conversion of the corresponding amine or carbamate precursor into the isocyanate derivative. The key step is the formation of the isocyanate group (-N=C=O), which is often achieved by:

- Dehydration of carbamic acid derivatives

- Reaction of amines with phosgene or phosgene equivalents

- Curtius rearrangement of acyl azides

Among these, the phosgene or phosgene equivalent route is most commonly employed in industrial and laboratory settings due to its efficiency.

Specific Synthetic Routes

Phosgene-Based Synthesis

A classical approach involves reacting methyl 3-aminocyclohexane-1-carboxylate with phosgene or triphosgene under controlled conditions to yield this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently loses hydrogen chloride to form the isocyanate.

| Step | Reagents | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Methyl 3-aminocyclohexane-1-carboxylate + Phosgene or Triphosgene | Anhydrous solvent (e.g., dichloromethane), low temperature (0-5 °C) | Formation of carbamoyl chloride intermediate |

| 2 | Base (e.g., triethylamine) to scavenge HCl | Room temperature | Formation of this compound, yields typically 70-85% |

This method requires careful handling due to the toxicity of phosgene and the reactive nature of isocyanates. The reaction is usually conducted under inert atmosphere to prevent side reactions.

Curtius Rearrangement Route

Alternatively, this compound can be prepared via Curtius rearrangement of the corresponding acyl azide derived from methyl 3-azidocyclohexane-1-carboxylate. The rearrangement involves heating the acyl azide to generate the isocyanate intermediate.

| Step | Reagents | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Methyl 3-carboxycyclohexane acid + Sodium azide | Aqueous medium, room temperature | Formation of acyl azide intermediate |

| 2 | Heating (80-120 °C) | Thermal rearrangement | Formation of this compound, yields ~60-75% |

This route avoids the use of phosgene but requires careful control of azide intermediates due to their potential explosiveness.

Reaction Monitoring and Purification

- Monitoring: The progress of isocyanate formation is commonly monitored by infrared spectroscopy, where the characteristic isocyanate stretching vibration appears around 2270 cm^-1.

- Purification: The product is typically purified by distillation under reduced pressure or by column chromatography, depending on scale and purity requirements.

Research Data and Comparative Analysis

| Method | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene-based synthesis | 70-85 | 1-3 hours | High yield, straightforward | Toxic reagents, requires safety measures |

| Curtius rearrangement | 60-75 | Several hours | Avoids phosgene, milder conditions | Handling of azides, moderate yield |

| Dehydration of carbamic acid | 65-80 | 2-4 hours | Alternative to phosgene | Use of harsh dehydrating agents |

Summary of Key Findings

- The phosgene-based method remains the most efficient and widely used approach for preparing this compound, offering good yields and relatively straightforward conditions.

- The Curtius rearrangement provides a phosgene-free alternative but requires handling hazardous azides and may result in slightly lower yields.

- Dehydration of carbamic acid derivatives is a viable alternative but involves reagents that may be corrosive or toxic.

- Reaction monitoring by IR spectroscopy is essential for confirming isocyanate formation.

- Purification techniques depend on production scale and desired purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack at the carbonyl carbon, forming stable adducts. Key reactions include:

With alcohols : Produces carbamates (urethanes) via:

Reactivity is influenced by alcohol type:

-

Primary alcohols react faster than secondary or tertiary alcohols due to reduced steric hindrance .

-

Aromatic alcohols (e.g., phenols) exhibit slower reaction kinetics compared to aliphatic counterparts .

With amines : Forms ureas:

Reaction rates depend on amine basicity, with aliphatic amines reacting faster than aromatic amines .

Polymerization Reactions

The compound acts as a monomer in polyurethane synthesis when combined with polyols:

| Polyol Type | Reaction Rate | Product Application |

|---|---|---|

| Polyether polyol | Moderate | Flexible foams |

| Polyester polyol | Fast | Rigid coatings |

Steric hindrance from the cyclohexane ring slows cross-linking compared to linear aliphatic isocyanates (e.g., HDI) .

Hydrolysis

In aqueous environments, hydrolysis occurs in two stages:

-

Formation of unstable carbamic acid:

-

Decomposition to amine and CO₂:

Reaction rates increase in alkaline conditions due to base-catalyzed mechanisms .

Reactivity Comparison with Structural Analogs

The position of the isocyanate group significantly alters reactivity:

| Compound | Reactivity (Relative) | Steric Hindrance |

|---|---|---|

| Methyl 3-isocyanatocyclohexane-1-carboxylate | 1.0 (Baseline) | High |

| Methyl 4-isocyanatocyclohexane-1-carboxylate | 1.2 | Moderate |

| Cyclohexyl isocyanate | 2.5 | Low |

The 3-isocyanato isomer’s axial position on the cyclohexane ring increases steric hindrance, reducing accessibility to nucleophiles .

Mechanistic Insights

Scientific Research Applications

Methyl 3-isocyanatocyclohexane-1-carboxylate is a chemical compound with potential applications in scientific research, pharmaceuticals, and polymer chemistry. It features a cyclohexane ring substituted with an isocyanate group and a carboxylate ester. The isocyanate group's reactivity makes it suitable for various chemical syntheses.

Scientific Research Applications

- Chemical Properties and Structure this compound has a molecular formula of C₉H₁₃N₃O₃.

- Pharmaceutical Synthesis It can serve as an intermediate in synthesizing pharmaceutical compounds because its isocyanate functionality allows it to participate in reactions that form urea derivatives and other nitrogen-containing compounds, which are crucial in drug development.

-

Polymer Chemistry This compound may be used to produce polymers, particularly in polyurethane materials, due to the isocyanate group facilitating cross-linking reactions with polyols, leading to durable and flexible polymer networks.

Application Area Description Examples Coatings Used as a cross-linker in coatings Automotive paints Adhesives Forms strong bonds in adhesive formulations Construction adhesives Sealants Enhances water resistance in sealant products Waterproofing sealants - Material Science It can be explored for creating advanced materials with specific mechanical properties, and its ability to react with various substrates allows for the development of composite materials. Research on composite materials incorporating this compound showed improved tensile strength and thermal stability compared to traditional composites. The incorporation of the isocyanate group enabled better adhesion between different phases of the material.

- Biological Activity this compound (MICC) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The biological activity of MICC can be attributed to several mechanisms such as cytotoxicity, antimicrobial activity, and enzyme inhibition.

Mechanism of Action

The mechanism of action of Methyl 3-isocyanatocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules .

Comparison with Similar Compounds

Methyl Cyclohexanecarboxylate

Methyl 1,4-Dimethyl-3-cyclohexene-1-carboxylate ()

- Structure : Cyclohexene ring with a double bond, methyl ester at position 1, and methyl groups at positions 1 and 4.

- Key Differences : The double bond introduces strain and reactivity for Diels-Alder reactions, unlike the saturated cyclohexane ring in the target compound.

Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate ()

- Structure: Ethyl ester, amino (-NH₂) group at position 3, methyl group at position 4.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), contrasting with the electrophilic isocyanate group in the target compound.

Isocyanate-Containing Compounds

Hexamethylene Diisocyanate ()

- Structure : Aliphatic diisocyanate (two -NCO groups on a hexane chain).

- Reactivity : Widely used in polyurethane production. The linear chain reduces steric hindrance compared to the cyclohexane ring in the target compound.

- Hazard Profile : Isocyanates are highly reactive with water, alcohols, and amines, requiring stringent safety protocols .

Methyl Isothiocyanate ()

- Structure : Contains an isothiocyanate (-NCS) group instead of -NCO.

- Reactivity : Less electrophilic than isocyanates but still reactive with nucleophiles. Demonstrates incompatibility with oxidizing agents and acids .

Functional Group Analogs

Methyl 3-Hydroxyadamantane-1-carboxylate ()

- Structure : Adamantane backbone with hydroxyl (-OH) and ester groups.

- Applications : Used in high-stability materials. The hydroxyl group enables hydrogen bonding, unlike the isocyanate’s electrophilic nature.

Methyl 3-Aminocyclopentanecarboxylate ()

- Structure: Cyclopentane ring with amino and ester groups.

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Compounds

*Estimated based on structural analogs.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-isocyanatocyclohexane-1-carboxylate in laboratory settings?

Methodological Answer: The compound can be synthesized via [2+4] cycloaddition reactions using conjugated dienes and isocyanate precursors. For example, analogous cyclohexene carboxylates (e.g., methyl-3,4-dimethylcyclohex-3-ene-1-carboxylate) are prepared via Diels-Alder-like reactions between dienes (e.g., 2,3-dimethylbuta-1,3-diene) and activated carbonyl electrophiles . Key steps include:

- Reagent Selection : Use Lewis acids (e.g., CAN, ceric ammonium nitrate) to mediate cycloaddition and enhance regioselectivity .

- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and product stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the product from unreacted dienes or byproducts.

Q. How can structural characterization of this compound be performed?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- NMR Analysis :

- ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and isocyanate/carboxylate functional groups (δ 150–170 ppm for carbonyls) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclohexane chair or boat conformers.

- X-ray Crystallography :

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Based on analogous isocyanates and cyclohexane derivatives:

- Handling :

- Storage :

- Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or polymerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT Calculations :

- Optimize transition states using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level to assess regioselectivity in [2+4] cycloadditions.

- Compare HOMO-LUMO gaps of the isocyanate group and diene to predict electron-deficient vs. electron-rich reaction pathways.

- MD Simulations :

Q. How can conflicting crystallographic data on cyclohexane ring puckering be resolved?

Methodological Answer: Discrepancies in puckering parameters (e.g., chair vs. twist-boat conformers) require:

Q. What strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.